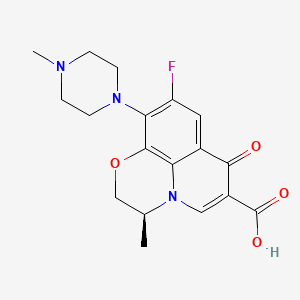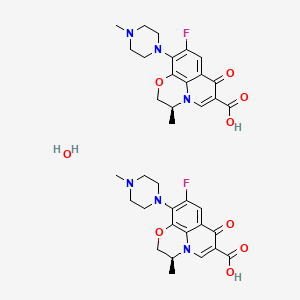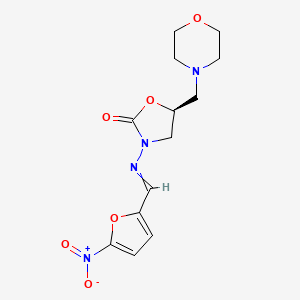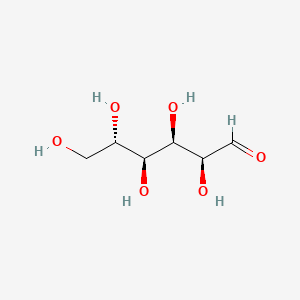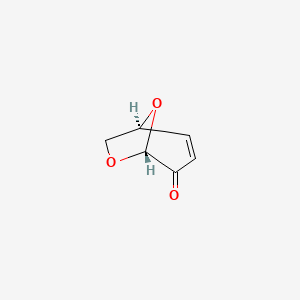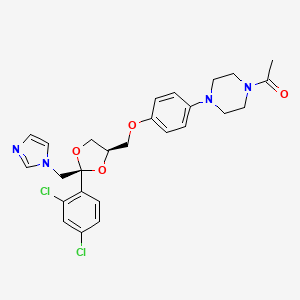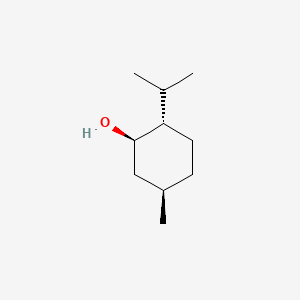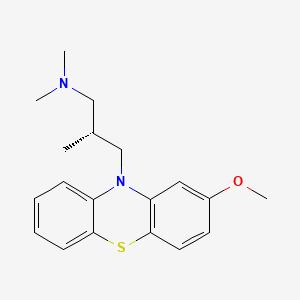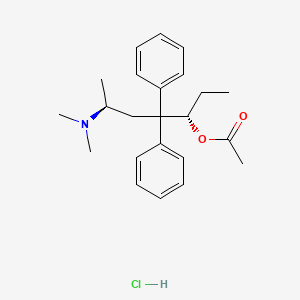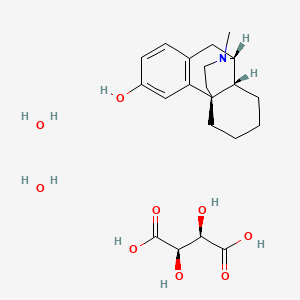
L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tartrato de levorfanol es un analgésico opioide sintético potente utilizado principalmente para el manejo del dolor moderado a intenso. Es miembro de la clase de fármacos morfinanos y es conocido por su alta eficacia y potencia, siendo hasta ocho veces más potente que la morfina . El tartrato de levorfanol se utiliza en diversos entornos médicos, incluyendo la medicación preoperatoria y el manejo del dolor crónico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El tartrato de levorfanol se sintetiza a partir de levometorfan hidrobromuro. El proceso implica la desmetilacion de levometorfan utilizando ácido bromhídrico acuoso, seguido de neutralización con hidróxido de amonio para formar levorfanol crudo . El levorfanol crudo se hace reaccionar luego con formiato de etilo para reducir las impurezas, formando una sal con un ácido, y posteriormente cristalizando la sal formada para obtener tartrato de levorfanol dihidratado sustancialmente puro .
Métodos de Producción Industrial: La producción industrial del tartrato de levorfanol implica pasos similares, pero a mayor escala, asegurando la pureza y la consistencia del producto final. El proceso incluye rigurosas medidas de control de calidad para mantener los altos estándares requeridos para las aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El tartrato de levorfanol sufre diversas reacciones químicas, incluyendo:
Oxidación: El levorfanol puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el levorfanol en sus alcoholes o aminas correspondientes.
Sustitución: El levorfanol puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno, para formar diversos derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados del levorfanol, tales como cetonas, alcoholes y aminas sustituidas, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
El tartrato de levorfanol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como patrón de referencia en química analítica para el desarrollo y validación de métodos analíticos.
Biología: El tartrato de levorfanol se estudia por sus efectos en las vías celulares y moleculares, particularmente en la señalización del dolor y las interacciones con los receptores opioides.
Medicina: Se utiliza ampliamente en la investigación clínica para comprender su farmacocinética, farmacodinamia y eficacia terapéutica en el manejo del dolor.
Mecanismo De Acción
El tartrato de levorfanol ejerce sus efectos principalmente actuando como agonista en el receptor opioide mu, pero también interactúa con los receptores opioides delta y kappa . Altera la transmisión y percepción del dolor al unirse a estos receptores en el cerebro y la médula espinal. Además, el tartrato de levorfanol actúa como un antagonista del receptor NMDA y un inhibidor de la recaptación de serotonina-norepinefrina, contribuyendo a sus efectos analgésicos .
Compuestos Similares:
Morfina: Tanto el levorfanol como la morfina son analgésicos opioides, pero el levorfanol es significativamente más potente.
Metadona: Al igual que el levorfanol, la metadona es un opioide sintético, pero tiene un perfil de unión al receptor y farmacocinética diferentes.
Singularidad: La combinación única del tartrato de levorfanol de agonismo del receptor opioide mu, antagonismo del receptor NMDA e inhibición de la recaptación de serotonina-norepinefrina lo hace particularmente eficaz para el manejo del dolor neuropático y las condiciones de dolor crónico que pueden no responder bien a otros opioides .
Comparación Con Compuestos Similares
Morphine: Both levorphanol and morphine are opioid analgesics, but levorphanol is significantly more potent.
Methadone: Like levorphanol, methadone is a synthetic opioid, but it has a different receptor binding profile and pharmacokinetics.
Oxycodone: Another opioid analgesic, oxycodone, has a different chemical structure and potency compared to levorphanol.
Uniqueness: Levorphanol tartrate’s unique combination of mu-opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition makes it particularly effective for managing neuropathic pain and chronic pain conditions that may not respond well to other opioids .
Propiedades
Número CAS |
5985-38-6 |
|---|---|
Fórmula molecular |
C21H29NO7 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
Clave InChI |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |
SMILES isomérico |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Apariencia |
Solid powder |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Levorphanol tartrate; Levo-dromoran; Levorphanol D-tartrate dihydrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



